molecular formula C8H7FO2 B8769668 Benzyl fluoroformate CAS No. 93942-41-7

Benzyl fluoroformate

Cat. No. B8769668
M. Wt: 154.14 g/mol
InChI Key: ZDRODIGYILKBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06858751B1

Procedure details

The process is performed as in Example 1 with, in the first reactor, 168 g (4 mol) of sodium fluoride powder having the same characteristics as described in Example 1 and 320 ml of acetonitrile and, in the second reactor, 108 g (1 mol) of benzyl alcohol, 50.5 g (1.2 mol) of sodium fluoride of the same characteristics as above and 150 g of dimethoxyethane.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two
Quantity
108 g
Type
reactant
Reaction Step Three
Quantity
50.5 g
Type
reactant
Reaction Step Four
Quantity
150 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-:1].[Na+].C(#N)C.[CH2:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(C[O:18][CH3:19])OC>>[F:1][C:19]([O:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
168 g
Type
reactant
Smiles
[F-].[Na+]
Step Two
Name
Quantity
320 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
108 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
50.5 g
Type
reactant
Smiles
[F-].[Na+]
Step Five
Name
Quantity
150 g
Type
reactant
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.